N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide
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Overview
Description
N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, along with a methanesulfonamide moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy or cyclopropoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-methoxypyridin-3-amine: Another pyridine derivative with similar structural features but different functional groups.
Bistriflimide: A sulfonamide compound with distinct chemical properties and applications.
Uniqueness
N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its combination of tert-butoxy, cyclopropoxy, and methanesulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(18-9-5-6-9)10(7-8-14-12)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
SMKAVACBUHCAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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